(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The structure also indicates that it is a carboxylic acid derivative, specifically an ester, as suggested by the oxycarbonyl group (C=O-O). The trifluoromethoxy group (-OCF3) is a common substituent in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidine ring, which is a secondary amine and can exist in either a protonated or unprotonated state depending on the pH of the solution. The trifluoromethoxy group is an electron-withdrawing group, which could potentially influence the reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrolidines in general can undergo a variety of chemical reactions, including N-alkylation, acylation, and various types of cycloaddition reactions .Scientific Research Applications
Chemical Synthesis and Functionalization
C-H Functionalization of Cyclic Amines
The compound's structural motif is relevant to studies involving the functionalization of cyclic amines, such as pyrrolidine, through redox-annulations with α,β-unsaturated carbonyl compounds. These processes enable the synthesis of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating its potential as a versatile intermediate in organic synthesis (Kang et al., 2015).
Trifluoromethylation Strategies
Synthesis of Trifluoromethyl-Substituted Compounds
Research on trifluoromethyl-substituted compounds, including pyridine- and quinolinecarboxylic acids, has elaborated rational strategies for their preparation. These methods involve the introduction of the trifluoromethyl group and subsequent carboxylation, indicating the relevance of trifluoromethylated pyrrolidine derivatives in synthesizing structurally diverse compounds with potential biological activity (Cottet et al., 2003).
Coordination Chemistry and Metal Complexes
Lanthanide-based Coordination Polymers
The design and synthesis of lanthanide-based coordination polymers utilize aromatic carboxylic acids, including derivatives similar in structural complexity to the mentioned compound. These polymers demonstrate interesting photophysical properties, highlighting the potential of pyrrolidine-2-carboxylic acid derivatives in the development of new materials for optical applications (Sivakumar et al., 2011).
Future Directions
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUABPPTMKHIHH-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.